Bimosiamose

Overview

Description

TBC-1269, also known as Bimosiamose, is a non-oligosaccharide pan-selectin antagonist. It is known for its ability to inhibit the interaction between selectins and their ligands, which plays a crucial role in the inflammatory response. Selectins are cell adhesion molecules that mediate the initial rolling of leukocytes on the endothelium, a critical step in the recruitment of leukocytes to sites of inflammation .

Mechanism of Action

Target of Action

Bimosiamose is a synthetic pan-selectin antagonist that primarily targets E-, P-, and L-selectin . These selectins play a crucial role in the adhesion of neutrophils, eosinophils, and lymphocytes under static and dynamic flow conditions .

Mode of Action

This compound operates by inhibiting the initial rolling phase of immune cell recruitment, which is mediated by its targets, the E-, P-, and L-selectins . This inhibition blocks the adhesion of neutrophils, eosinophils, and lymphocytes, thereby reducing inflammation .

Biochemical Pathways

It is known that the drug’s action on selectins disrupts the recruitment and activation of inflammatory cells . This disruption can lead to downstream effects such as reduced inflammation.

Pharmacokinetics

The pharmacokinetics of this compound have been studied in healthy males. After intravenous administration, the maximum plasma concentration was achieved within 0.36 hours, and the elimination half-life was approximately 4.1 hours . The systemic bioavailability of this compound after inhalation is low .

Result of Action

This compound has shown anti-inflammatory efficacy in various animal models, including models of lung inflammation . In a clinical trial involving patients with chronic obstructive pulmonary disease (COPD), treatment with this compound led to a reduction in the absolute numbers of non-squamous cells, neutrophils, lymphocytes, eosinophils, and macrophages, as well as a decrease in the levels of interleukin-8, matrix-metalloproteinase-9, and myeloperoxidase .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the method of administration can affect the drug’s efficacy. In a clinical trial, this compound was inhaled by patients using a breath-actuated nebulizer for 28 days, which led to an attenuation of airway inflammation . .

Future Directions

Bimosiamose has been found to be effective in a human allergen challenge model of asthma, demonstrating the clinical efficacy of selectin-antagonists as a novel therapeutic strategy in asthma . It has been suggested that cell migration inhibitors like this compound will transform the way in which many human inflammatory diseases and cancers are treated .

Biochemical Analysis

Biochemical Properties

Bimosiamose plays a crucial role in biochemical reactions by inhibiting selectins, which are cell adhesion molecules involved in the inflammatory response. It interacts with E-selectin, P-selectin, and L-selectin, with inhibition constants (IC50) of 88 µM, 20 µM, and 86 µM, respectively . These interactions prevent the binding of leukocytes to the endothelium, thereby reducing leukocyte migration to sites of inflammation.

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It reduces the adhesion of HL-60 cells to E- and P-selectin, which is crucial for leukocyte migration . In patients with chronic obstructive pulmonary disease (COPD), this compound inhalation led to a reduction in the absolute numbers of non-squamous cells, neutrophils, lymphocytes, eosinophils, and macrophages in induced sputum . This indicates its potential to attenuate airway inflammation and improve lung function.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to selectins, thereby inhibiting their interaction with leukocytes. This inhibition prevents the rolling and adhesion of leukocytes on the endothelium, a critical step in the inflammatory response. By blocking these interactions, this compound reduces leukocyte migration and subsequent inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. In a Phase I trial, this compound was administered by inhalation to healthy males, and it was well tolerated up to a dose of 70 mg . The compound was detected in plasma at doses of 50 mg or higher, indicating its systemic bioavailability. Over a 28-day period, this compound inhalation led to a reduction in inflammatory cells and markers in COPD patients .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of this compound have been associated with a greater reduction in inflammatory markers and cells. At the highest dose of 140 mg in a dose-escalation study, adverse events were more frequent . This suggests a threshold effect, where the benefits of this compound are maximized at certain dosages, beyond which adverse effects may occur.

Metabolic Pathways

This compound is involved in metabolic pathways related to inflammation. It interacts with selectins, which are key players in the inflammatory response. By inhibiting selectins, this compound affects the metabolic flux of inflammatory cells, reducing their migration and activity at sites of inflammation .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through inhalation. It is administered via a nebulizer, allowing for direct delivery to the respiratory tract . This method of administration ensures that this compound reaches the target tissues effectively, reducing systemic exposure and potential side effects.

Subcellular Localization

The subcellular localization of this compound is primarily within the respiratory tract when administered by inhalation. It targets the endothelial cells lining the airways, where it inhibits selectin-mediated leukocyte adhesion . This localization is crucial for its anti-inflammatory effects, as it directly impacts the sites of inflammation in the respiratory system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TBC-1269 involves several key steps:

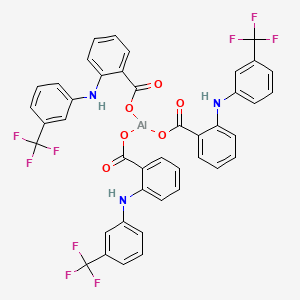

Friedel-Crafts Condensation: The process begins with the Friedel-Crafts condensation of 2-(2’-methoxybiphenyl-3-yl)acetic acid with adipoyl dichloride in the presence of aluminum chloride in dichloromethane. This reaction forms an adduct.

Reduction: The adduct undergoes reduction of both carbonyl groups using lithium hydroxide and hydrazine, or alternatively with triethylsilane, trifluoroacetic acid, and boron trifluoride etherate, or with hydrogen, palladium hydroxide, and boron tribromide.

Cleavage of Methoxy Groups: The methoxy groups are cleaved using boron tribromide in dichloromethane to yield a bis phenolic compound.

Condensation with Alpha-D-Mannose Pentaacetate: The bis phenolic compound is then condensed with alpha-D-mannose pentaacetate using boron trifluoride etherate in dichloroethane to form a bis glycoside.

Hydrolysis: Finally, the bis glycoside is hydrolyzed with lithium hydroxide in water to produce the target bis mannopyranoside.

Industrial Production Methods

The industrial production of TBC-1269 follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and continuous flow processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

TBC-1269 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: Substitution reactions can occur, particularly involving the phenolic and glycosidic groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

TBC-1269 has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study selectin-mediated cell adhesion and the development of selectin inhibitors.

Biology: TBC-1269 is employed in research on leukocyte recruitment and the inflammatory response.

Medicine: The compound has potential therapeutic applications in treating inflammatory diseases by inhibiting leukocyte recruitment.

Industry: TBC-1269 is used in the development of anti-inflammatory drugs and as a reference compound in pharmaceutical research

Comparison with Similar Compounds

Similar Compounds

GMI-1070: Another pan-selectin antagonist with similar anti-inflammatory properties.

Uproleselan: A specific E-selectin antagonist used in the treatment of acute myeloid leukemia.

Rivipansel: A pan-selectin antagonist used in the treatment of vaso-occlusive crises in sickle cell disease.

Uniqueness of TBC-1269

TBC-1269 is unique due to its non-oligosaccharide structure, which distinguishes it from other selectin antagonists that are typically oligosaccharides. This unique structure contributes to its specific binding properties and anti-inflammatory effects .

Properties

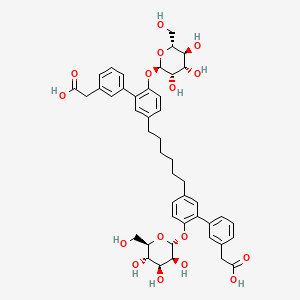

IUPAC Name |

2-[3-[5-[6-[3-[3-(carboxymethyl)phenyl]-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hexyl]-2-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H54O16/c47-23-35-39(53)41(55)43(57)45(61-35)59-33-15-13-25(19-31(33)29-11-5-9-27(17-29)21-37(49)50)7-3-1-2-4-8-26-14-16-34(60-46-44(58)42(56)40(54)36(24-48)62-46)32(20-26)30-12-6-10-28(18-30)22-38(51)52/h5-6,9-20,35-36,39-48,53-58H,1-4,7-8,21-24H2,(H,49,50)(H,51,52)/t35-,36-,39-,40-,41+,42+,43+,44+,45+,46+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYWCQJDEHXJHRI-XJMXIVSISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=C(C=CC(=C2)CCCCCCC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)C5=CC=CC(=C5)CC(=O)O)OC6C(C(C(C(O6)CO)O)O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C2=C(C=CC(=C2)CCCCCCC3=CC(=C(C=C3)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=CC=CC(=C5)CC(=O)O)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H54O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048783 | |

| Record name | Bimosiamose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

862.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187269-40-5 | |

| Record name | Bimosiamose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187269-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bimosiamose [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187269405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bimosiamose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06197 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bimosiamose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIMOSIAMOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97B5KCW80W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.